molecular formula C6H5FINO B1446542 2-Fluoro-4-iodo-5-methoxypyridine CAS No. 1227516-18-8

2-Fluoro-4-iodo-5-methoxypyridine

Cat. No.: B1446542
CAS No.: 1227516-18-8
M. Wt: 253.01 g/mol
InChI Key: ONSQWOUQJIZGEL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-methoxypyridine is a chemical compound with the molecular formula C6H5FINO . It has a molecular weight of 253.01 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5FINO/c1-10-5-3-9-6 (7)2-4 (5)8/h2-3H,1H3 . This indicates the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Pyridine Derivatives Synthesis : 2-Fluoro-4-iodo-5-methoxypyridine is involved in the synthesis of various pyridine nucleosides, which have potential applications in the field of medicinal chemistry. For instance, it is used in the preparation of 5-fluoro-3-deazacytosine and 5-fluoro-2′-deoxy-3-deazacytidine, which are analogs of nucleosides like cytosine and uracil (Nesnow & Heidelberger, 1975).

  • Deprotometalation Studies : Research has explored the deprotometalation of methoxy- and fluoro-pyridines, including derivatives like this compound. This process is crucial for understanding the regioselectivity and CH acidities in pyridine compounds, which is valuable for designing targeted synthetic pathways in pharmaceutical research (Hedidi et al., 2016).

  • Fluorinated Heterocyclic Compounds Synthesis : The compound is also used in the synthesis of fluorinated heterocyclic compounds. For instance, 4-fluoro-2-pyridone, an analog of uracil, is synthesized from this compound, indicating its role in creating analogs of biologically significant molecules (Leznoff et al., 1985).

Biochemical and Pharmacological Applications

  • Antiproliferative Activity in Melanoma Cells : N-arylated pyridine derivatives, synthesized using compounds like this compound, have been evaluated for their antiproliferative activity against melanoma cells. This research contributes to the understanding of these compounds' potential in cancer treatment (Hedidi et al., 2016).

  • Synthesis of Bioactive Molecules : The compound is utilized in the synthesis of various bioactive molecules like fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Environmental and Analytical Applications

  • Electrochemical Treatment of Wastewater : Research has demonstrated the use of this compound in the electrochemical treatment of anticancer drugs wastewater. This highlights its role in environmental chemistry and pollution control (Zhang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-iodo-5-methoxypyridine plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The presence of fluorine and iodine atoms in the pyridine ring enhances its reactivity and binding affinity. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, this compound can form hydrogen bonds and halogen bonds with proteins, affecting their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Furthermore, this compound can affect gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes . These effects can result in changes in cellular metabolism, such as alterations in the production of metabolic intermediates and energy levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . Additionally, this compound can interact with proteins through hydrogen bonding and halogen bonding, leading to changes in protein conformation and function . These interactions can also affect gene expression by influencing the binding of transcription factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have persistent effects on cellular function, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its interactions with cytochrome P450 enzymes and other biomolecules . Threshold effects have been observed, where the compound’s activity changes dramatically at certain dosage levels, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions can influence the compound’s activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules

Properties

IUPAC Name

2-fluoro-4-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQWOUQJIZGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227516-18-8
Record name 2-fluoro-4-iodo-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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